1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC17526087
Molecular Formula: C11H18O3S
Molecular Weight: 230.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O3S |
|---|---|
| Molecular Weight | 230.33 g/mol |
| IUPAC Name | 1-cyclohexylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H18O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h8-9,12H,1-7H2,(H,13,14) |
| Standard InChI Key | MQETXQZEVWVLFP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)SC2(CC(C2)O)C(=O)O |
Introduction
1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring with a hydroxyl group, a carboxylic acid functional group, and a cyclohexylsulfanyl substituent. This unique structure contributes to its distinct chemical properties and potential biological activities. The compound's molecular formula is C11H18O3S, with a molecular weight of approximately 230.33 g/mol .
Synthesis Methods
The synthesis of 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can be approached through various chemical reactions involving cyclobutane derivatives. These methods typically involve the formation of the cyclobutane ring followed by the introduction of the hydroxyl, carboxylic acid, and cyclohexylsulfanyl groups. Specific literature on detailed synthesis routes for this compound is limited, but related compounds such as hydroxycyclobutanecarboxylic acids have been extensively documented in chemical databases.
Synthesis Steps Overview
-
Formation of Cyclobutane Ring: This step involves creating the basic four-membered ring structure.
-
Introduction of Functional Groups: The hydroxyl, carboxylic acid, and cyclohexylsulfanyl groups are added to the cyclobutane ring through various chemical reactions.
Biological Activities and Potential Applications
1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid exhibits potential biological activities, particularly as a therapeutic agent. Its structural similarity to other biologically active compounds suggests it may interact with specific biological targets. Preliminary studies indicate it could have anti-inflammatory or analgesic properties, although further research is needed to fully elucidate its pharmacological profile.
Potential Applications Table
| Field | Potential Use |
|---|---|
| Pharmaceuticals | Therapeutic agent with potential anti-inflammatory or analgesic properties |
| Organic Synthesis | Intermediate in the synthesis of complex organic molecules |
| Materials Science | Potential applications due to its unique chemical properties |
Comparison Table
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid | C11H18O3S | Cyclohexylsulfanyl and hydroxyl groups |
| 3-Hydroxycyclobutanecarboxylic Acid | C5H8O3 | Simple structure, used in metabolic studies |
| Cyclobutanecarboxylic Acid | C5H8O2 | Basic cyclobutane derivative, less complex |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume